molecular formula C14H16F3NO3 B8505868 5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No. B8505868
M. Wt: 303.28 g/mol
InChI Key: FWXFKNMQSPQETB-UHFFFAOYSA-N
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Patent
US08648099B2

Procedure details

5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylic acid methyl ester (95 mg, 299 μmol) was combined with THF (4 mL) and water (2 mL) to give a light yellow solution. Lithium hydroxide hydrate (25.1 mg, 599 μmol) was added under argon. The reaction mixture stirred at ambient temperature overnight, subsequently poured into 6 mL 2 M HCl and extracted with isopropyl acetate (2×60 mL). The organic layers were combined, dried with Na2SO4 and concentrated in vacuo to give the title compound (92 mg, quant.) as white solid; MS (ESI) 302.0 (M−H)−.
Name
5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylic acid methyl ester
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Lithium hydroxide hydrate
Quantity
25.1 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([O:17][CH2:18][C:19]([F:22])([F:21])[F:20])=[C:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:10]=1)=[O:4].C1COCC1.O.[OH-].[Li+].Cl>O>[CH:11]1([C:9]2[CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[N:7][C:8]=2[O:17][CH2:18][C:19]([F:21])([F:22])[F:20])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
5-Cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylic acid methyl ester
Quantity
95 mg
Type
reactant
Smiles
COC(=O)C=1C=NC(=C(C1)C1CCCCC1)OCC(F)(F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Lithium hydroxide hydrate
Quantity
25.1 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl acetate (2×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C=1C=C(C=NC1OCC(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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